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Introduction

The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor
(GPCR) belonging to the P2Y family of purinergic receptors.[1][2] It is specifically classified
under the Gi-coupled P2Y12-like subfamily.[1][3] The receptor is endogenously activated by
uridine diphosphate (UDP) and various UDP-sugars, including UDP-glucose, UDP-galactose,
UDP-glucuronic acid, and UDP-N-acetylglucosamine.[1][3][4][5] P2Y14R is expressed in
numerous tissues, with prominent levels in immune and inflammatory cells like neutrophils and
mast cells, as well as in epithelial cells, adipocytes, and the brain.[4][6][7] Its activation is
implicated in a range of physiological and pathophysiological processes, including immune
responses, inflammation, cell migration, and metabolic regulation.[3][6][8][9]

MRS2690 is a potent and selective synthetic agonist for the P2Y14 receptor.[10][11] As an
analogue of UDP-glucose, it serves as a critical pharmacological tool for elucidating the
receptor's signaling pathways and physiological functions.[3][11] This guide provides a
comprehensive technical overview of P2Y14R activation by MRS2690, focusing on quantitative
data, signaling mechanisms, and detailed experimental protocols.

Data Presentation: Quantitative Analysis of P2Y14
Agonists
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The potency and efficacy of MRS2690 compared to endogenous ligands are critical for
experimental design and data interpretation.

Table 1: Potency and Efficacy of P2Y14 Receptor Agonists

. Potency Relative Cell
Agonist Source
(EC50) Potency System/Assay
~7-fold higher
MRS2690 49 nM than UDP- Not specified [10][12]
glucose
~343 nM
UDP-glucose ) Reference Not specified [10]
(inferred)

P2Y14-HEK293,

5-fold more )
More potent than C6 glioma, CHO
UDP potent than UDP- [4]
UDP-glucose cells / cAMP
glucose
assay
Table 2: Binding Affinity of Ligands to P2Y14 Receptor
Ligand Affinity (KD) Cell System/Assay  Source

Membranes from HEK
cells expressing

[FHJUDP 10 nM o [13]
P2Y14 / Radioligand

binding assay

P2Y14 Receptor Signaling Pathways

Activation of the P2Y14 receptor by MRS2690 initiates a cascade of intracellular signaling
events, primarily through the Gi alpha subunit and the GBy dimer.

Primary Gi-Mediated Pathway: The canonical signaling pathway for P2Y14R involves the Gi
protein.[1][3] Upon agonist binding, the activated Gai subunit inhibits adenylyl cyclase, leading
to a decrease in intracellular cyclic AMP (CAMP) levels.[4][14] This reduction in cAMP can
modulate the activity of downstream effectors such as Protein Kinase A (PKA).[14] This
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pathway is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gi
proteins.[4]

Other Signaling Pathways: Beyond cAMP inhibition, P2Y14R activation can trigger other

important signaling cascades:

o MAPK Pathway: P2Y14R activation can lead to the phosphorylation and activation of
Mitogen-Activated Protein Kinases (MAPKS), specifically ERK1/2. This response is also
pertussis toxin-sensitive, indicating it is downstream of Gi activation.[4][15]

o RhoA Activation: In human neutrophils, UDP-glucose has been shown to promote the robust
activation of the small GTPase RhoA, which is crucial for cytoskeleton rearrangement and

cell migration (chemotaxis).[16]

e Intracellular Calcium (Ca2*) Mobilization: While P2Y14R is primarily Gi-coupled, its activation
can lead to an increase in intracellular Ca?*.[4][17] This is often studied in engineered cell
systems where the receptor is co-expressed with a chimeric Gaqg/i protein, which redirects
the Gi-coupled signal to the Gq pathway, activating phospholipase C (PLC) and subsequent
Caz* release from intracellular stores.[4] In some native cells, this Ca2* response is pertussis
toxin-sensitive, suggesting it may be mediated by the Gy subunits of the Gi protein
activating PLC.[4][18]
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P2Y14 receptor signaling pathways activated by MRS2690.

Experimental Protocols

Detailed methodologies are essential for the accurate study of P2Y14R activation.
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Intracellular Calcium (Ca?*) Mobilization Assay

This assay is widely used to screen for compounds that modulate GPCR activity by measuring
changes in intracellular calcium levels.[19] For Gi-coupled receptors like P2Y 14, this often
requires co-expression of a chimeric G protein.

o Objective: To measure the increase in intracellular Ca2* concentration following P2Y14R
activation by MRS2690.

o Materials:

o HEK293 or COS-7 cells transiently or stably co-expressing the human P2Y 14 receptor
and a chimeric Gag/i protein.

o Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20]
o Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
o MRS2690 and other test compounds.

o Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with automated
injection.[19]

e Protocol:

o Cell Plating: Seed the engineered cells into 96- or 384-well black-walled, clear-bottom
microplates and culture overnight to allow for cell attachment.

o Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM dye
solution in assay buffer for 1 hour at 37°C in the dark.

o Washing: Gently wash the cells with assay buffer to remove excess dye.

o Compound Addition & Measurement: Place the plate into the FLIPR instrument. Record a
baseline fluorescence reading. The instrument's integrated pipettor then adds MRS2690
(or other compounds) to the wells, and fluorescence is continuously monitored in real-time
to detect the transient increase in intracellular Ca2*+.[19][20]
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» Data Analysis: The change in fluorescence intensity over time is measured. The peak
fluorescence response is used to generate concentration-response curves and calculate
EC50 values.
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Workflow for a calcium mobilization assay.
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cAMP Accumulation Assay

This assay directly measures the canonical output of Gi-coupled receptor activation.

o Objective: To quantify the inhibition of adenylyl cyclase activity by measuring the decrease in
forskolin-stimulated cAMP levels.

o Materials:
o P2Y14R-expressing cells (e.g., HEK293, C6 glioma).[4]
o Forskolin (an adenylyl cyclase activator).
o MRS2690.
o CAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

e Protocol:

[¢]

Cell Culture: Culture P2Y14R-expressing cells to near confluency.

o Pre-incubation: Pre-incubate cells with various concentrations of MRS2690 for a short
period (e.g., 15 minutes).

o Stimulation: Add forskolin to all wells (except the negative control) to stimulate cCAMP
production. Incubate for a defined period (e.g., 30 minutes).[21]

o Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol to release
intracellular cAMP.

o CAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen
detection kit.

o Data Analysis: The amount of cCAMP produced in the presence of MRS2690 is compared to
the amount produced by forskolin alone. Data are used to generate a concentration-inhibition
curve and calculate the IC50 value for the agonist.

Radioligand Binding Assay
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This assay determines the affinity of ligands for the P2Y14 receptor.

e Objective: To measure the binding affinity (KD or Ki) of MRS2690 by competing with a
radiolabeled ligand.

o Materials:

o Membrane preparations from HEK cells expressing a high level of the P2Y14 receptor.[13]
[22]

o Radioligand, typically [FBHJUDP.[13][22]
o Unlabeled MRS2690 and other competitor ligands.
o Binding buffer.
o Glass fiber filters and a cell harvester for rapid filtration.
o Scintillation counter.
» Protocol:

o Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a
fixed concentration of [BHJUDP, and varying concentrations of unlabeled MRS2690.

o Incubation: Incubate the mixture for a set time (e.g., 60 minutes) to allow binding to reach
equilibrium.[13]

o Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell
harvester. This separates the membrane-bound radioligand from the free radioligand.[13]

o Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound
radioligand.

o Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.[13]
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o Data Analysis: The amount of radioactivity on the filters represents the amount of bound
[BH]JUDP. The data are used to generate a competition curve, from which the Ki value for
MRS2690 can be calculated using the Cheng-Prusoff equation.

Conclusion

MRS2690 is an invaluable tool for probing the function of the P2Y 14 receptor. Its high potency
and selectivity allow for precise investigation of the receptor's role in cellular processes.[10][11]
Through its primary Gi-mediated inhibition of adenylyl cyclase and modulation of other key
pathways like MAPK and RhoA, P2Y14R activation by MRS2690 can influence a wide array of
physiological responses, particularly in the context of immunity and inflammation.[4][16] The
detailed experimental protocols provided herein serve as a foundation for researchers to further
explore the complex biology of the P2Y14 receptor and evaluate its potential as a therapeutic
target for various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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